2-[(4-chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(4-chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The structure of this compound features a pyrido[2,3-d]pyrimidine core with a 4-chlorophenyl and a 4-methoxyphenyl substituent, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves a multi-step process. One common method includes the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate . This one-pot three-component cascade reaction is efficient and environmentally friendly, producing high yields under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of dicationic molten salts as catalysts. These catalysts are effective in promoting the reaction and can be easily recovered and reused, making the process cost-effective and sustainable . The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the aromatic rings and the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(4-chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure but with different substituents.
Pyrido[2,3-d]pyrimidin-7-one: Another derivative with variations in the substitution pattern.
Pyrimidino[4,5-d][1,3]oxazine: Contains a fused oxazine ring, offering different chemical properties.
Uniqueness
2-[(4-chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a 4-chlorophenyl and a 4-methoxyphenyl group makes it particularly interesting for medicinal chemistry applications, as these groups can enhance its binding affinity and specificity for certain biological targets.
Properties
Molecular Formula |
C20H15ClN4O2 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-(4-chloroanilino)-5-(4-methoxyphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H15ClN4O2/c1-27-15-8-2-12(3-9-15)16-10-11-22-18-17(16)19(26)25-20(24-18)23-14-6-4-13(21)5-7-14/h2-11H,1H3,(H2,22,23,24,25,26) |
InChI Key |
SDGXAIKHVVAPSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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